

## Pharmacokinetic and pharmacodynamic assays for SGR-1505

Author: BenchChem Technical Support Team. Date: December 2025



## **Application Notes and Protocols for SGR-1505**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of **SGR-1505**, a potent, orally available, allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** is currently in clinical development for the treatment of relapsed or refractory B-cell malignancies[1]. MALT1 is a critical mediator of the NF-kB signaling pathway, which is a key driver in various B-cell lymphomas[1][2].

## **Pharmacokinetic Assays**

The pharmacokinetic profile of **SGR-1505** has been characterized in preclinical species and is currently being evaluated in a Phase 1 clinical trial (NCT05544019)[3][4]. The primary objective of pharmacokinetic analysis is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **SGR-1505**.

# Table 1: Preclinical Pharmacokinetic Parameters of SGR-1505[3]



| Species              | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life (h) | Oral<br>Bioavailability<br>(%) |
|----------------------|--------------------------|-------------------------------------|---------------|--------------------------------|
| Mouse                | 9.4                      | 1.2                                 | 1.6           | 57                             |
| Rat                  | 3.8                      | 0.98                                | 3.1           | 77                             |
| Dog                  | 0.86                     | 2.0                                 | 31            | 92                             |
| Cynomolgus<br>Monkey | 1.7                      | 0.68                                | 5.0           | 45                             |

## Protocol 1: Quantification of SGR-1505 in Plasma using LC-MS/MS

This protocol outlines the procedure for quantifying **SGR-1505** concentrations in plasma samples, a key component of pharmacokinetic assessment in both preclinical and clinical studies[4].

Objective: To determine the concentration of **SGR-1505** in plasma to calculate pharmacokinetic parameters such as Cmax, tmax, and AUC[4].

#### Materials:

- Plasma samples (from preclinical species or human subjects)
- SGR-1505 analytical standard
- Internal standard (IS) (e.g., a structurally similar molecule not present in the sample)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water, LC-MS grade
- 96-well plates



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Sample Preparation (Protein Precipitation):
  - 1. Thaw plasma samples on ice.
  - 2. To 50  $\mu$ L of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 150  $\mu$ L of ACN containing the internal standard.
  - 3. Vortex the plate for 5 minutes to precipitate proteins.
  - 4. Centrifuge the plate at 4000 rpm for 10 minutes.
  - 5. Transfer the supernatant to a clean 96-well plate for analysis.
- LC-MS/MS Analysis:
  - 1. Liquid Chromatography (LC) Conditions:
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
    - Mobile Phase A: 0.1% FA in water
    - Mobile Phase B: 0.1% FA in ACN
    - Flow Rate: 0.4 mL/min
    - Injection Volume: 5 μL
    - Gradient: A suitable gradient to separate SGR-1505 from endogenous plasma components.
  - 2. Mass Spectrometry (MS) Conditions:
    - Ionization Mode: Positive electrospray ionization (ESI+)



- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for SGR-1505 and the internal standard. These transitions should be optimized based on the specific mass of SGR-1505.
- Data Analysis:
  - 1. Construct a calibration curve by plotting the peak area ratio of **SGR-1505** to the internal standard against the nominal concentration of the standards.
  - 2. Use a linear regression model to fit the calibration curve.
  - 3. Determine the concentration of **SGR-1505** in the unknown samples by interpolating their peak area ratios from the calibration curve.



Click to download full resolution via product page

Caption: Workflow for LC-MS/MS-based pharmacokinetic analysis of SGR-1505.

## **Pharmacodynamic Assays**

Pharmacodynamic assays are crucial for understanding the biological effects of **SGR-1505** and confirming its mechanism of action. **SGR-1505** is an allosteric inhibitor of MALT1 protease, which plays a key role in the NF-kB signaling pathway[3][5].





Click to download full resolution via product page

Caption: Simplified signaling pathway of MALT1 and the inhibitory action of SGR-1505.

Table 2: Preclinical Pharmacodynamic Activity of SGR-

**1505[3]** 

| Assay             | Cell Line | IC50 (nM) |
|-------------------|-----------|-----------|
| BCL10 Cleavage    | OCI-LY10  | 22        |
| IL-10 Secretion   | OCI-LY10  | 36        |
| Antiproliferative | OCI-LY10  | 71        |
| Antiproliferative | REC-1     | 57        |

## **Protocol 2: Ex Vivo Cytokine Release Assay**



This assay provides pharmacodynamic evidence of MALT1 inhibition by measuring the suppression of cytokine release in whole blood from subjects treated with **SGR-1505**[6]. Inhibition of IL-2 is a key pharmacodynamic biomarker for target engagement[2].

Objective: To assess the pharmacodynamic activity of **SGR-1505** by measuring its effect on cytokine production in stimulated whole blood.

#### Materials:

- Freshly collected whole blood in sodium heparin tubes
- **SGR-1505** (for in vitro experiments if needed)
- T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
- RPMI-1640 medium
- ELISA or Luminex-based cytokine detection kit (e.g., for IL-2, IL-10)
- 96-well culture plates
- CO2 incubator

#### Procedure:

- Blood Collection and Stimulation:
  - 1. Collect whole blood from subjects at various time points after **SGR-1505** administration.
  - 2. Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.
  - 3. Add 200  $\mu$ L of the diluted blood to each well of a 96-well plate.
  - 4. Add T-cell stimulants to the appropriate wells. Include unstimulated and vehicle controls.
  - 5. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
- Plasma Separation:



- 1. After incubation, centrifuge the plate at 1500 rpm for 10 minutes.
- 2. Carefully collect the supernatant (plasma) without disturbing the cell pellet.
- · Cytokine Quantification:
  - Quantify the concentration of cytokines (e.g., IL-2) in the collected plasma using a validated ELISA or Luminex assay according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of cytokine release for each post-dose sample relative to the pre-dose sample.
  - A pharmacodynamic target of approximately 90% inhibition of IL-2 has been observed at doses of ≥ 150 mg QD[2].

### **Protocol 3: BCL10 Cleavage Assay (Western Blot)**

This assay directly measures the inhibition of MALT1's proteolytic activity by assessing the cleavage of its substrate, BCL10[3].

Objective: To determine the potency of **SGR-1505** in inhibiting MALT1-mediated BCL10 cleavage in a cellular context.

#### Materials:

- B-cell lymphoma cell line (e.g., OCI-LY10)
- SGR-1505
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes



- Primary antibodies: anti-BCL10 (full-length and cleaved), anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting imaging system

#### Procedure:

- Cell Treatment:
  - 1. Seed OCI-LY10 cells in a 6-well plate and allow them to adhere overnight.
  - 2. Treat the cells with a serial dilution of **SGR-1505** for a specified time (e.g., 24 hours). Include a vehicle control.
- Protein Extraction:
  - 1. Lyse the cells with lysis buffer and collect the total protein lysate.
  - 2. Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - 1. Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
  - 2. Transfer the separated proteins to a membrane.
  - 3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - 4. Incubate the membrane with primary antibodies against BCL10 and GAPDH overnight at 4°C.
  - 5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - 6. Wash the membrane again and add the chemiluminescent substrate.

### Methodological & Application





- 7. Capture the image using an imaging system.
- Data Analysis:
  - 1. Quantify the band intensities for full-length and cleaved BCL10.
  - 2. Normalize the BCL10 band intensities to the loading control (GAPDH).
  - 3. Calculate the IC50 value for the inhibition of BCL10 cleavage.





Click to download full resolution via product page

Caption: Workflow for the BCL10 cleavage Western blot assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. schrodinger.com [schrodinger.com]
- 2. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress - BioSpace [biospace.com]
- 3. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 6. Schrödinger Presents Data Supporting Advancement of SGR-1505 and SGR-2921 at American Society of Hematology 2023 Annual Meeting BioSpace [biospace.com]
- To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic assays for SGR-1505]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#pharmacokinetic-and-pharmacodynamic-assays-for-sgr-1505]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com